molecular formula C12H11NO3 B14465548 Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate CAS No. 72955-39-6

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14465548
CAS No.: 72955-39-6
M. Wt: 217.22 g/mol
InChI Key: DZVSCNSIEXRTEV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C12H11NO3 It is a derivative of cinnamic acid and is characterized by the presence of a cyano group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between methyl cyanoacetate and 2-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-cyano-3-phenylprop-2-enoate
  • Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

72955-39-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-cyano-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-7H,1-2H3

InChI Key

DZVSCNSIEXRTEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)OC

Origin of Product

United States

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